molecular formula C21H20N2O4S B11260119 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B11260119
M. Wt: 396.5 g/mol
InChI Key: IBCPHMQMSPFJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole ring, a dihydrobenzo[b][1,4]dioxine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under basic conditions.

    Introduction of the allyl and ethoxy groups: The allyl group can be introduced via an allylation reaction, while the ethoxy group can be added through an etherification reaction.

    Formation of the dihydrobenzo[b][1,4]dioxine ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.

    Formation of the carboxamide group: The final step involves the coupling of the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine intermediates with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

    Substitution: Common nucleophiles include thiols, amines, and alcohols, with reactions typically carried out under basic or acidic conditions.

Major Products

    Oxidation: Epoxide or aldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H20N2O4S/c1-3-10-23-19-16(25-4-2)6-5-7-18(19)28-21(23)22-20(24)14-8-9-15-17(13-14)27-12-11-26-15/h3,5-9,13H,1,4,10-12H2,2H3

InChI Key

IBCPHMQMSPFJGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)OCCO4)N2CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.